2-(Decylsulfanyl)aniline

Organic Synthesis Materials Science Structure-Property Relationship

Researchers need precise alkyl chain length to control lipophilicity and molecular ordering in ortho-substituted anilines. Substituting C10 with shorter or longer chains alters logP and melting point unpredictably, creating experimental risk. 2-(Decylsulfanyl)aniline (C16H27NS, 265.46 Da) provides the critical C10 data point: - Balanced solubility vs. intermolecular ordering vs. C3/C16 homologs - Enables fine-tuning of partition coefficients in lead compounds - Defined benchmark for spectroscopic/electrochemical homolog comparisons Supplied as research-grade material with chain-length purity assurance.

Molecular Formula C16H27NS
Molecular Weight 265.5 g/mol
CAS No. 141945-26-8
Cat. No. B12531727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Decylsulfanyl)aniline
CAS141945-26-8
Molecular FormulaC16H27NS
Molecular Weight265.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCSC1=CC=CC=C1N
InChIInChI=1S/C16H27NS/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13H,2-8,11,14,17H2,1H3
InChIKeyZZTDZBOUUHVPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Decylsulfanyl)aniline Chemical Identity & Procurement


2-(Decylsulfanyl)aniline (also named 2-(decylthio)aniline) is an aromatic amine characterized by a decylthioether substituent at the ortho position of the aniline ring . The compound, with molecular formula C16H27NS and an average mass of 265.459 Da , is commercially available for research purposes. Regulatory data for this substance can be located via its EC number in the ECHA CHEM database [1].

2-(Decylsulfanyl)aniline Chain Length Specificity


The physicochemical properties of ortho-(alkylthio)anilines are highly dependent on the length of the alkyl chain attached to the sulfur atom. Substituting a decyl (C10) chain with a shorter or longer alkyl chain will predictably alter key parameters such as lipophilicity (logP), melting point, and molecular weight [1]. These changes directly impact the compound's behavior in applications ranging from organic synthesis to materials science, making generic substitution without comparative data a significant scientific risk.

2-(Decylsulfanyl)aniline Comparative Evidence


Molecular Weight: Decyl vs. Dodecyl Chain

2-(Decylsulfanyl)aniline has an average molecular mass of 265.459 Da , which is 28.054 Da lower than its closest higher homolog, 2-(dodecylthio)aniline (C18, average mass 293.513 Da) . This difference corresponds to an ethylene (-CH2-CH2-) unit and is a critical factor in applications where precise molecular weight influences solubility, diffusion, or formulation properties.

Organic Synthesis Materials Science Structure-Property Relationship

Lipophilicity Control via Alkyl Chain Length

The lipophilicity of 2-(decylsulfanyl)aniline, as inferred from its C10 alkyl chain, is situated between that of shorter and longer chain analogs. While a direct logP value is not reported in the accessed sources, the class trend is clear: a C3-allylthio derivative has a logP of 2.248 [1], whereas a C16-hexadecylthio derivative has a predicted logP of 9.42 . This demonstrates that the C10 chain of 2-(decylsulfanyl)aniline provides a specific, intermediate lipophilicity that is not achievable with shorter (e.g., C3) or longer (e.g., C16) chains.

Medicinal Chemistry Lipophilicity ADME Properties

Melting Point: Decyl vs. Allyl Chain

The alkyl chain length in ortho-(alkylthio)anilines directly influences the compound's melting point and physical state at room temperature. 2-(Allylthio)aniline, with a short C3 chain, is reported to have a melting point of 16-18 °C [1], making it a low-melting solid or liquid near ambient conditions. While an explicit melting point for 2-(decylsulfanyl)aniline is not reported in the accessed sources, the significantly longer C10 chain is predicted to increase intermolecular van der Waals forces, resulting in a higher melting point and a solid state at room temperature, which alters its handling and formulation requirements.

Physical Chemistry Formulation Science Materials Handling

2-(Decylsulfanyl)aniline Application Scenarios


Intermediate Chain Lengths for Novel Materials

Researchers developing liquid crystals, self-assembled monolayers, or conductive polymers can utilize 2-(decylsulfanyl)aniline to introduce a decylthio substituent. Its C10 chain provides a balance between solubility and intermolecular ordering, which is not achievable with shorter (e.g., C3, allyl) or longer (e.g., C16, hexadecyl) homologs . This is supported by the class-level inference on logP and melting point differences [1].

Specialty Chemicals with Defined Lipophilicity

In medicinal chemistry or agrochemical research, 2-(decylsulfanyl)aniline serves as a building block to introduce an ortho-aminoarylthioether moiety with a specific, intermediate logP profile. Its predicted lipophilicity, situated between C3 and C16 analogs [1], allows for fine-tuning of a lead compound's partition coefficient without resorting to more drastic structural changes.

Structure-Property Relationships in Thioether Anilines

For fundamental studies on how alkyl chain length affects the electronic and physical properties of ortho-substituted anilines, 2-(decylsulfanyl)aniline provides a critical data point. Its molecular weight of 265.459 Da is precisely defined, allowing for direct comparison with homologs like 2-(dodecylthio)aniline (293.513 Da) in spectroscopic or electrochemical analyses.

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